molecular formula C8H6FN5O2 B2615548 5-fluoro-N2-nitroquinazoline-2,4-diamine CAS No. 1774904-36-7

5-fluoro-N2-nitroquinazoline-2,4-diamine

Cat. No.: B2615548
CAS No.: 1774904-36-7
M. Wt: 223.167
InChI Key: GJUSVCNOLMOZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of the Quinazoline (B50416) Nucleus

The history of quinazoline chemistry dates back to 1895, when August Bischler and Lang first reported its synthesis. wikipedia.orgmdpi.com However, its significance in medicinal chemistry truly began to emerge with the discovery of naturally occurring quinazoline alkaloids, such as vasicine (B45323) from the plant Adhatoda vasica, which exhibited interesting biological properties. mdpi.com The parent quinazoline molecule, a light yellow crystalline solid, is also known as 1,3-diazanaphthalene. wikipedia.orgmdpi.com

Over the decades, the quinazoline nucleus has become a focal point of extensive research, leading to the identification of more than 200 biologically active alkaloids from plants, microorganisms, and animals. nih.govmdpi.com This natural precedent, combined with the development of efficient synthetic methodologies, has propelled the quinazoline scaffold to the forefront of pharmaceutical research. nih.govmdpi.com Its importance is highlighted by the number of clinically approved drugs that feature this core structure, used in the treatment of conditions ranging from hypertension to cancer. nih.govtandfonline.com The structural framework of quinazoline allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological properties and develop targeted therapies. nih.govmdpi.com

Overview of Privileged Heterocyclic Scaffolds in Drug Discovery

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. researchgate.netnih.gov These scaffolds represent a successful evolutionary convergence in molecular recognition, allowing a single core structure to serve as a template for developing a diverse range of therapeutic agents. researchgate.net Heterocyclic compounds, particularly those containing nitrogen, are frequently classified as privileged structures, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov

The quinazoline moiety is a quintessential example of a privileged scaffold. nih.govmdpi.com Its rigid, planar structure provides a defined orientation for substituents, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological receptors. researchgate.net The versatility of the quinazoline scaffold allows for the incorporation of various functional groups, which can modulate properties such as solubility, lipophilicity, and metabolic stability. nih.gov This adaptability has enabled the development of quinazoline derivatives that can target a wide range of proteins, including enzymes like kinases and G protein-coupled receptors (GPCRs), making it an invaluable tool in the drug discovery process. researchgate.netmdpi.com

Therapeutic Relevance of Quinazoline Derivatives in Preclinical Research

The therapeutic potential of quinazoline derivatives has been extensively explored in preclinical research, revealing a broad spectrum of pharmacological activities. researchgate.netnih.gov This has established the quinazoline nucleus as a highly versatile scaffold for the development of novel therapeutic agents against numerous diseases. mdpi.combohrium.com

Kinase Inhibitors: A significant area of research has focused on quinazoline derivatives as protein kinase inhibitors. mdpi.comekb.eg Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. frontiersin.org Quinazoline-based compounds have been successfully designed to target the ATP-binding site of various kinases. wikipedia.org For instance, derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown potent anticancer activity. nih.gov Several FDA-approved drugs, including gefitinib (B1684475), erlotinib, and lapatinib, are quinazoline-based EGFR inhibitors used in cancer therapy. wikipedia.orgnih.gov Preclinical studies continue to explore novel quinazoline derivatives as inhibitors of other kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), which is involved in angiogenesis, and c-Met, another key target in cancer. mdpi.comemanresearch.org

Anticancer Agents: Beyond kinase inhibition, quinazoline derivatives exhibit anticancer effects through various other mechanisms. nih.govmdpi.com They have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit the proliferation of a wide range of cancer cell lines. mdpi.comnih.gov Studies have demonstrated their efficacy against breast, lung, colon, and prostate cancer cells in preclinical models. nih.goviajps.com For example, certain 2,4-diamino-N,N-disubstituted quinazolines have been described as effective anti-cancer compounds, and other derivatives have shown potent cytotoxic activities against various cancer cell lines. nih.govfrontiersin.org

Other Therapeutic Areas: The pharmacological utility of the quinazoline scaffold extends beyond oncology. Preclinical research has demonstrated the potential of its derivatives in several other therapeutic areas:

Neurodegenerative Diseases: Quinazoline derivatives are being investigated for conditions like Alzheimer's disease, where they have shown potential to inhibit cholinesterases and the aggregation of β-amyloid plaques. mdpi.comnih.gov

Antimicrobial Activity: Various substituted quinazolines have displayed significant antibacterial and antifungal properties. mdpi.comnih.gov

Anti-inflammatory Effects: The quinazoline core has been incorporated into molecules designed as anti-inflammatory agents. mdpi.comwisdomlib.org

Antiviral and Antimalarial: The scaffold has served as a basis for developing compounds with activity against viruses and the malaria parasite. researchgate.netmdpi.com

Anticonvulsant and Antihypertensive: The versatility of the quinazoline structure has also led to the exploration of its derivatives for neurological and cardiovascular disorders. nih.govwisdomlib.org

The following table summarizes some examples of quinazoline derivatives and their preclinical therapeutic relevance.

Compound Class/DerivativeTherapeutic Target/ActivityDisease Area
4-AnilinoquinazolinesEGFR, VEGFR-2, PDGFR, FGFR Kinase InhibitionCancer
2,4-Disubstituted QuinazolinesEGFR-PI3K Pathway Inhibition, CytotoxicityCancer (Breast, Gastric)
Quinazolinone Schiff BasesApoptosis InductionCancer (Breast)
Quinazoline-based compoundsCholinesterase and β-amyloid aggregation inhibitionAlzheimer's Disease
Benzimidazo QuinazolinesAntitubercular ActivityTuberculosis
4-Amino Quinazoline DerivativesAnti-inflammatory ActivityInflammation

Rationale for Investigating 5-fluoro-N2-nitroquinazoline-2,4-diamine and Related Analogues

The investigation of specifically substituted quinazoline analogues like This compound is driven by established principles in medicinal chemistry aimed at optimizing the therapeutic properties of a lead scaffold. The introduction of fluorine and nitro groups onto the quinazoline core is a deliberate strategy to modulate the compound's electronic, steric, and pharmacokinetic properties.

The nitro group (-NO2) is a strong electron-withdrawing group that can substantially modify the electronic distribution within the quinazoline ring system. This can impact the molecule's reactivity and its ability to participate in key binding interactions, such as hydrogen bonding or π-π stacking, with a biological target. nih.gov Furthermore, nitroaromatic compounds are known to be key intermediates in the synthesis of corresponding amino derivatives through reduction. nih.gov Therefore, a nitro-substituted quinazoline like the target compound can serve as a versatile precursor for generating a library of amino-substituted analogues for further biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-5-fluoroquinazolin-2-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN5O2/c9-4-2-1-3-5-6(4)7(10)12-8(11-5)13-14(15)16/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUSVCNOLMOZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinazoline 2,4 Diamine Analogues with Fluoro and Nitro Substitutions

General Synthetic Strategies for Quinazoline (B50416) Core Formation

The quinazoline scaffold can be assembled through various cyclization reactions, often starting from appropriately substituted aniline (B41778) derivatives. The choice of precursors is critical and dictates the subsequent functionalization strategies.

The formation of the quinazoline ring system is typically achieved through the condensation of an anthranilic acid derivative (or its corresponding nitrile, amide, or aldehyde) with a one-carbon source, which will become the C-2 of the quinazoline. For the target molecule, a key precursor would be a 2-amino-6-fluorobenzonitrile (B142694) or a related derivative.

One common method involves the reaction of 2-aminobenzonitriles with guanidine (B92328) or its derivatives. For instance, a copper-catalyzed reaction of 2-bromobenzonitriles with guanidine can yield 2,4-diaminoquinazoline derivatives directly. organic-chemistry.org This approach is advantageous as it installs the C-2 and C-4 amino groups in a single step.

Another strategy is the condensation of anthranilic acid derivatives with cyanates to form urea (B33335) intermediates, which then undergo cyclization to produce quinazoline-2,4-diones. researchgate.net These diones can subsequently be converted to the diamine. For example, reacting anthranilic acid with potassium cyanate (B1221674) yields a urea derivative that cyclizes in the presence of a base. researchgate.net The resulting quinazoline-2,4-dione can then be di-chlorinated using a reagent like phosphoryl chloride (POCl3) to give 2,4-dichloroquinazoline (B46505), a versatile intermediate for introducing the amine functionalities. semanticscholar.org

The synthesis of the necessary fluorinated precursors, such as 2-amino-6-fluorobenzonitrile, can be achieved through established methods of aromatic fluorination and functional group transformations.

One-pot syntheses are highly efficient as they reduce the number of isolation and purification steps, saving time and resources. Several one-pot methods for quinazoline synthesis have been developed. For example, a three-component reaction between isatoic anhydride (B1165640), a primary amine, and a dialkyl acetylenedicarboxylate (B1228247) can produce 2,3-dihydroquinazoline-4(1H)-ones. researchgate.net

Copper-catalyzed one-pot tandem reactions have also been reported for the formation of functionalized quinazolines from 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide. nih.gov Furthermore, a facile one-pot condensation reaction for the synthesis of quinazolinone derivatives has been developed using ammonia (B1221849) as the amine source, which involves the formation of four new C-N bonds. rsc.org

A notable one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) has been demonstrated. nih.govacs.org This metal-free catalytic approach is compatible with a variety of functional groups. nih.govacs.org

One-Pot Method Precursors Catalyst/Reagent Product Reference
Tandem Reaction2-Bromobenzyl bromides, Aldehydes, Ammonium hydroxideCopper acetateFunctionalized quinazolines nih.gov
Condensation2-Aminobenzamides, (Boc)2ODMAPQuinazoline-2,4-diones nih.govacs.org
CondensationIsatoic anhydride, Primary amines, Dialkyl acetylenedicarboxylatesN-sulfonic acid pyridinium (B92312) chloride2,3-Dihydroquinazoline-4(1H)-ones researchgate.net

Introduction of Amine Functionalities at C-2 and C-4 Positions

Once the quinazoline core is formed, or during its formation, the amine groups at the C-2 and C-4 positions are introduced. A common and effective strategy involves the nucleophilic substitution of chloro groups from a 2,4-dichloroquinazoline intermediate.

The chlorine atoms at the C-2 and C-4 positions of 2,4-dichloroquinazoline are susceptible to nucleophilic attack by amines due to the electron-withdrawing nature of the nitrogen atoms in the quinazoline ring. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The reaction conditions for amination can be controlled to achieve selective substitution. Generally, the C-4 position is more reactive than the C-2 position, allowing for sequential amination. The first amination, typically with a primary or secondary amine, occurs at the C-4 position under milder conditions (e.g., lower temperature). The second amination at the C-2 position often requires more forcing conditions, such as higher temperatures or the use of a catalyst. semanticscholar.org

For the synthesis of 5-fluoro-N2-nitroquinazoline-2,4-diamine, a 2,4-dichloro-5-fluoroquinazoline (B1452896) would be the key intermediate. The first amination could be with ammonia or a protected amine to install the C4-amino group. The second substitution at C-2 would be with a suitable nitrogen nucleophile that either already contains the nitro group or can be subsequently nitrated.

Regioselectivity in the amination of di-substituted quinazolines is crucial. As mentioned, the C-4 position of 2,4-dichloroquinazoline is generally more reactive towards nucleophiles than the C-2 position. This inherent difference in reactivity allows for a stepwise and regioselective introduction of different amines.

For example, reacting 2,4-dichloroquinazoline with one equivalent of an amine at a lower temperature will predominantly yield the 4-substituted-2-chloroquinazoline. This intermediate can then be reacted with a different amine at a higher temperature to give the 2,4-disubstituted quinazoline. semanticscholar.org

Metal-free direct C-H amination has also been explored. For instance, the C-4 position of quinazoline can be directly aminated using N-fluorobenzenesulfonimide (NFSI) as the amination source in the absence of any metal, oxidant, or additive, demonstrating high regioselectivity. nih.gov

Intermediate Reagent Position of Amination Conditions Reference
2,4-DichloroquinazolinePrimary/Secondary Amine (1 eq.)C-4Lower temperature semanticscholar.org
2-Chloro-4-aminoquinazolineSecond AmineC-2Higher temperature semanticscholar.org
QuinazolineN-fluorobenzenesulfonimide (NFSI)C-4Metal-free nih.gov

Strategies for Fluoro-Substitution at C-5 Position

The introduction of a fluorine atom at the C-5 position of the quinazoline ring is a key step. This can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the quinazoline ring system.

Starting with a fluorinated precursor is often the more reliable method. For example, the synthesis could begin with 2-amino-6-fluorobenzoic acid or 2-amino-6-fluorobenzonitrile. These starting materials can be prepared through various aromatic fluorination techniques, such as the Balz-Schiemann reaction on an amino group or nucleophilic aromatic substitution on a suitably activated precursor.

Direct fluorination of the quinazoline core is more challenging due to the need for regioselectivity. The presence of activating amino groups at C-2 and C-4 would direct electrophilic fluorinating agents to the C-6 or C-8 positions. Therefore, achieving fluorination at C-5 would likely require a directed metallation-fluorination approach, where a directing group at a neighboring position (e.g., C-4 or C-6) facilitates lithiation or another metallation at C-5, followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

Decarboxylative fluorination represents another modern strategy where a carboxylic acid group at the desired position is replaced by fluorine. nih.govnih.gov This would involve the synthesis of a quinazoline-5-carboxylic acid derivative, followed by a decarboxylative fluorination step.

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of a fluorine atom onto the quinazoline scaffold can be achieved through either electrophilic or nucleophilic fluorination methods, each with distinct advantages and challenges.

Electrophilic Fluorination: This approach involves the reaction of a carbon-centered nucleophile (an activated aromatic ring) with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most commonly employed due to their relative stability, safety, and effectiveness. wikipedia.org For a quinazoline precursor, direct fluorination would require an activated ring system, as the quinazoline nucleus itself can be electron-deficient. The reaction mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Characteristics
N-Fluorobenzenesulfonimide NFSI Effective and commonly used N-F reagent.
Selectfluor F-TEDA-BF4 A cationic reagent, highly reactive, increases rates and yields of fluorination. wikipedia.org

Nucleophilic Fluorination: This method is generally challenging for electron-deficient azaarenes like quinazolines. The difficulty arises from the formation of a high-energy Meisenheimer intermediate after fluoride (B91410) attack, from which fluoride elimination is often favored over the productive hydride elimination needed for rearomatization. nih.govacs.org However, recent advancements have demonstrated concerted nucleophilic aromatic substitution strategies that bypass these intermediates. nih.govacs.org A more traditional nucleophilic approach involves the substitution of a leaving group, such as a halogen, on a polyhalogenated quinazoline precursor with a fluoride source like potassium fluoride. researchgate.net

Synthesis from Fluorinated Precursors

A more common and often more efficient strategy for producing fluoro-substituted quinazolines is to begin with a commercially available fluorinated precursor. This approach avoids the often harsh conditions and potential for side reactions associated with direct fluorination of the heterocyclic system.

A typical pathway involves the cyclocondensation of a fluorinated anthranilic acid derivative or a related compound. For instance, 2-amino-6-fluorobenzonitrile can serve as a key starting material. The synthesis of 2,4-diaminoquinazoline derivatives often proceeds by reacting a substituted 2-aminobenzonitrile (B23959) with guanidine carbonate. umich.edugoogle.com In the context of the target molecule, starting with a precursor like 2-amino-6-fluorobenzonitrile would directly install the fluorine atom at the desired C5 position of the final quinazoline ring.

Example Synthetic Step:

Reactant A: 2-amino-6-fluorobenzonitrile

Reactant B: Guanidine Carbonate

Reaction: Cyclization reaction, often heated in a solvent like dimethylacetamide (DMA), to form 5-fluoroquinazoline-2,4-diamine. google.com

This method provides unambiguous placement of the fluorine substituent and is generally high-yielding.

Incorporation of Nitro Group at N2-Position (or Aromatic Ring Nitration if N2 is not direct)

The introduction of a nitro group can be accomplished either by nitration of the aromatic ring or, more specifically, by forming a nitroamine at the N2 position.

Nitration Protocols and Selectivity

Aromatic Ring Nitration: Electrophilic nitration is a well-established reaction for the quinazoline ring system. nih.gov The typical reagent is a mixture of fuming nitric acid in concentrated sulfuric acid. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the existing substituents. The expected order of reactivity for electrophilic substitution on an unsubstituted quinazoline is C8 > C6 > C5 > C7. nih.gov

For a 5-fluoroquinazoline-2,4-diamine substrate, the directing effects are more complex:

Fluoro Group (C5): Deactivating, ortho-, para-director.

Amino Groups (N2, N4): Strongly activating, ortho-, para-directors.

The powerful activating nature of the amino groups would likely direct nitration to the C6 position. However, achieving selectivity can be challenging, and dinitration or other side reactions are possible under harsh conditions. inlibrary.uz Metal-free C–H nitration using reagents like t-butyl nitrite (B80452) has also been developed for N-heterocycles, offering milder conditions. nih.gov

N2-Nitroamine Formation: Direct N-nitration of the exocyclic amino group at the N2-position to form a nitroamine is a distinct synthetic challenge. This transformation typically requires specific nitrating agents under anhydrous conditions, such as nitronium tetrafluoroborate (B81430) or acetyl nitrate. The N2-amino group's nucleophilicity would be a key factor, and competitive nitration on the N4-amine or the aromatic ring could occur. The synthesis of N-nitro compounds often involves careful control of temperature and stoichiometry to prevent decomposition or side reactions.

Impact of Nitro Group on Synthetic Reactivity

The presence of a nitro group significantly alters the electronic properties and reactivity of the quinazoline ring.

Electron-Withdrawing Nature: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic substitution. This makes subsequent reactions like Friedel-Crafts or further nitration much more difficult. inlibrary.uz

Activation for Nucleophilic Substitution: Conversely, the electron-withdrawing effect activates the ring for nucleophilic aromatic substitution (SNAr). This can be particularly pronounced in nitro-activated quinolones, where unusual reactivity like cine-substitution has been observed. nih.gov In such reactions, a nucleophile attacks a position adjacent to the nitro-substituted carbon, leading to the elimination of the nitro group. nih.gov

Modification of Amine Basicity: A nitro group on the ring will decrease the basicity of the exocyclic amino groups at N2 and N4 due to resonance and inductive effects. An N2-nitroamine functionality would render the N2 nitrogen non-basic and significantly alter the character of that position.

Derivatization and Functionalization of this compound

Further modification of the title compound would likely focus on the remaining reactive sites, primarily the N4-amino group.

Modification of Amine Groups (N2, N4)

The two exocyclic amine positions on the quinazoline-2,4-diamine (B158780) scaffold possess different reactivity, allowing for selective functionalization. A common synthetic route to produce differentially substituted 2,4-diaminoquinazolines involves the stepwise reaction of 2,4-dichloroquinazoline with different amines. semanticscholar.org

In the case of this compound, the N2-position is already functionalized as a nitroamine. This group is generally not reactive towards typical alkylation or acylation. Therefore, synthetic modifications would almost exclusively target the N4-amino group.

Table 2: Potential Derivatization Reactions at the N4-Position

Reaction Type Reagents and Conditions Expected Product
Alkylation Alkyl halide (e.g., butyl bromide), base (e.g., K2CO3), solvent (e.g., DMF) N4-alkyl-5-fluoro-N2-nitroquinazoline-2,4-diamine
Acylation Acyl chloride or anhydride (e.g., acetyl chloride), base (e.g., triethylamine) N4-acyl-5-fluoro-N2-nitroquinazoline-2,4-diamine
Reductive Amination Aldehyde/ketone, reducing agent (e.g., NaBH4) N4-substituted-alkyl-5-fluoro-N2-nitroquinazoline-2,4-diamine

| Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride), base (e.g., pyridine) | N4-sulfonyl-5-fluoro-N2-nitroquinazoline-2,4-diamine |

The reactivity of the N4-amine would be somewhat diminished by the electron-withdrawing effects of the C5-fluoro and the ring-deactivating nitro group, potentially requiring more forcing conditions for these transformations compared to an unsubstituted quinazoline-2,4-diamine.

Introduction of Other Substituents for Structural Diversity

The quinazoline scaffold is a versatile platform in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various substituents at different positions. frontiersin.orgnih.gov For quinazoline-2,4-diamine analogues, particularly those with existing fluoro and nitro substitutions, further structural diversification is a key strategy for optimizing pharmacological profiles. The introduction of different functional groups can influence factors such as potency, selectivity, solubility, and metabolic stability. nih.gov

The primary positions for introducing further diversity on a this compound core would be the remaining open positions on the benzene (B151609) ring (positions 6, 7, and 8) and by modification of the amino groups at positions 2 and 4.

Substitution at the Benzene Ring:

The introduction of substituents at positions 6, 7, and 8 of the quinazoline ring is a common strategy to enhance the biological activity of these compounds. nih.gov For instance, the presence of halogens or electron-rich groups at the 6-position has been shown to promote anti-cancer and anti-microbial activities in some quinazoline derivatives. nih.gov Various synthetic methods can be employed to introduce these substituents, often starting from appropriately substituted anthranilic acid precursors.

Table 1: Examples of Substituents for Structural Diversity on the Quinazoline Ring

Position Substituent Group Potential Influence
6 Halogens (Cl, Br) Enhanced anti-cancer and anti-microbial activity
6 Alkoxy (e.g., -OCH3) Modulation of electronic properties and solubility
7 Alkyl groups Increased lipophilicity

Modification of the Amino Groups:

The amino groups at the C2 and C4 positions of the quinazoline-2,4-diamine scaffold are also amenable to modification. The N4-position, in particular, has been a frequent site for substitution to explore structure-activity relationships. semanticscholar.org For example, the introduction of various alkyl or aryl groups at this position can be achieved through nucleophilic aromatic substitution reactions on a 4-chloroquinazoline (B184009) intermediate. digitellinc.com

Furthermore, the N2-amino group, already bearing a nitro substituent in the target compound, could potentially be modified. For instance, the nitro group could be reduced to an amino group, which could then be further functionalized.

Challenges and Innovations in Synthetic Pathways for Complex Quinazoline Derivatives

The synthesis of complex, multi-substituted quinazoline derivatives like this compound presents several challenges. However, ongoing innovations in synthetic organic chemistry are continuously providing solutions to overcome these hurdles.

Challenges:

Regioselectivity: The introduction of multiple substituents onto the quinazoline ring requires precise control of regioselectivity. For instance, during nitration or halogenation reactions, the formation of undesired isomers can be a significant issue, leading to complex purification procedures and lower yields.

Harsh Reaction Conditions: Many traditional methods for the synthesis of quinazolines require harsh reaction conditions, such as high temperatures and the use of strong acids or bases. frontiersin.org These conditions may not be compatible with sensitive functional groups on the starting materials or intermediates.

Limited Substrate Scope: Some synthetic methodologies for quinazolines have a limited substrate scope, meaning they may not be applicable to a wide range of starting materials with diverse functional groups. frontiersin.org This can hinder the generation of structurally diverse libraries of compounds for biological screening.

Innovations:

To address these challenges, a number of innovative synthetic strategies have been developed:

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally friendly or "green" synthetic methods. frontiersin.org This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.

Metal-Free Catalysis: Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of quinazolines. However, the use of expensive and potentially toxic metals is a drawback. The development of metal-free catalytic systems, such as those using iodine or visible light photoredox catalysts, offers a more sustainable alternative. frontiersin.orgnih.gov

Multi-Component Reactions: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are highly efficient. frontiersin.org The development of novel MCRs for the synthesis of quinazolines allows for the rapid generation of molecular diversity from simple starting materials.

Flow Chemistry: The use of continuous flow reactors for the synthesis of quinazolines offers several advantages over traditional batch processes. These include improved safety, better control over reaction parameters, and the potential for automated synthesis and scale-up.

Table 2: Comparison of Traditional and Innovative Synthetic Approaches for Quinazolines

Feature Traditional Methods Innovative Methods
Catalyst Often require stoichiometric amounts of reagents Catalytic amounts of metal or organocatalysts
Solvent Often high-boiling organic solvents Greener solvents like water or ionic liquids
Energy Input Conventional heating (reflux) Microwave irradiation, ultrasound
Efficiency Often multi-step with purification at each stage One-pot or multi-component reactions

| Environmental Impact | Higher waste generation | Reduced waste and energy consumption |

These innovations are not only making the synthesis of complex quinazoline derivatives more efficient and sustainable but are also expanding the accessible chemical space for the discovery of new therapeutic agents.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Fluorine Substitution at C-5 on Biological Activity and Target Affinity

The introduction of a fluorine atom at the C-5 position of the quinazoline (B50416) ring is a key modification that significantly influences the biological activity and target affinity of this class of compounds. The presence of electron-withdrawing groups, such as fluorine, on the quinazoline core has been shown to be effective for various biological activities, including antimicrobial and anticancer properties. rsc.orgnih.gov Fluorine's high electronegativity can alter the electronic distribution within the molecule, impacting its ability to interact with biological targets. researchgate.net

Role of the Nitro Group in Pharmacological Efficacy and Selectivity

The nitro group, an electron-withdrawing substituent, plays a crucial role in defining the pharmacological efficacy and selectivity of quinazoline derivatives. Its presence can significantly impact the molecule's electronic properties and its ability to participate in key interactions with biological targets. Several studies have highlighted the importance of the nitro group for the biological activity of various heterocyclic compounds. nih.govnih.gov

Specifically for quinazoline analogs, compounds bearing a nitro group have demonstrated notable antitubercular and anticancer activities. mdpi.comfrontiersin.org For example, the substitution of a nitro group at the C-6 position of the quinazoline ring has been associated with improved anticancer potency. frontiersin.org In a series of quinazoline 2,4,6-triamine derivatives, compounds with nitrobenzoyl substituents at the 6-position were the most potent in their antiprotozoal activity. nih.gov This suggests that the nitro group's position and electronic influence are critical for modulating the pharmacological profile of the quinazoline scaffold.

Impact of Diamine Substitution Pattern at N2 and N4 on Biological Profiles

The substitution pattern at the N2 and N4 positions of the quinazoline-2,4-diamine (B158780) core is a critical determinant of the compound's biological profile. Variations in the substituents at these positions can dramatically alter the molecule's interaction with target enzymes and receptors, leading to a wide range of pharmacological activities, including antibacterial and anticancer effects. nih.govumich.edursc.org

For instance, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and evaluated for their antibacterial activity. rsc.org The study investigated various substituents on the N4-benzylamine group, demonstrating that modifications at this position directly influence the antibacterial spectrum and potency. Similarly, the development of Ziresovir, a potent respiratory syncytial virus (RSV) inhibitor with a quinazoline-2,4-diamine core, involved careful optimization of the amine substituents at the N2 and N4 positions. acs.org

The nature of the diamine substituents also affects the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influence its pharmacokinetic profile. The development of 2,4-diaminoquinazoline derivatives as tubulin polymerization inhibitors showed that substitution of a phenyl group at these positions increased the antiproliferative activity against tested cell lines. umich.edu

Stereochemical Considerations and Enantiomeric Effects

The synthesis of atropisomeric quinazolin-4-one derivatives highlights the importance of stereochemistry in this class of compounds. acs.org The stable, non-interconverting enantiomers (atropisomers) can interact differently with chiral biological targets like enzymes and receptors. Furthermore, the regioselective formation of the quinazoline moiety on a chiral scaffold, such as calix nih.govarene, can lead to inherently chiral systems with unique recognition properties. rsc.org These examples underscore the necessity of considering stereochemical aspects in the design and development of new quinazoline-based therapeutic agents.

Positional Isomerism and Activity Modulation

Positional isomerism, the differential placement of substituents on the quinazoline ring, is a key factor in modulating the biological activity of this class of compounds. nih.gov The location of the fluorine and nitro groups, as well as the diamine functionalities, can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

For instance, nitration of the quinazoline ring can occur at different positions, with theoretical considerations suggesting a reactivity order of 8 > 6 > 5 > 7 > 4 > 2. scispace.com The specific placement of the nitro group can lead to vastly different pharmacological outcomes. Similarly, the position of other substituents on the quinazoline core can impact activity. Studies on 3,8-disubstituted pyrazolo[1,5-a]quinazolines as GABA A receptor modulators revealed that the substituent at position 3 is necessary for activity, while bulky substituents at position 8 are not tolerated. mdpi.com This demonstrates the critical role of positional isomerism in fine-tuning the biological profile of quinazoline derivatives.

Rational Design Principles for Optimizing Potency and Selectivity

The optimization of potency and selectivity of quinazoline-based compounds relies on the application of rational design principles. nih.govmdpi.comresearchgate.net This involves a systematic approach to modifying the molecular structure to enhance desired pharmacological properties while minimizing off-target effects. Key strategies include leveraging structure-activity relationship (SAR) data, computational modeling, and a deep understanding of the target's binding site.

For quinazoline derivatives, rational design has been successfully employed to develop inhibitors of various enzymes, such as PI3K/HDAC dual inhibitors and tubulin polymerization inhibitors. umich.edunih.gov In these studies, modifications to the quinazoline scaffold, including the introduction of different linkers and zinc-binding moieties, were guided by SAR to improve potency and selectivity. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into the binding mode of quinazoline derivatives and help rationalize observed SAR, guiding further optimization efforts. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Quinazoline Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel and improved therapeutic agents. nih.govnih.govresearchgate.netnovartis.comu-strasbg.fr These approaches involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that maintain or improve biological activity while offering advantages in terms of properties like synthetic accessibility, patentability, or pharmacokinetic profile.

In the context of quinazoline analogues, scaffold hopping can lead to the discovery of new chemotypes with similar biological activities. For example, thienopyrimidinones have been replaced with a quinazolinone scaffold to develop novel allosteric inhibitors of HIV-1 reverse transcriptase. nih.gov Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is also a widely used technique. nih.govresearchgate.net For instance, the replacement of a carbon atom with sulfur has been shown to significantly alter the binding affinity of quinazoline derivatives towards their targets. nih.gov These strategies allow for the exploration of new chemical space and the optimization of lead compounds based on the versatile quinazoline framework.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction potential. For fluorinated quinazoline (B50416) derivatives, DFT studies are often employed to analyze the molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

The introduction of a fluorine atom at the C5 position and a nitro group at the N2 position of the 2,4-diaminoquinazoline core would significantly modulate its electronic landscape. DFT calculations, typically using a basis set like B3LYP/6-31++G(d,p), would likely reveal the following nih.gov:

Electron Density Distribution: The highly electronegative fluorine atom would act as an electron-withdrawing group, influencing the charge distribution across the quinazoline ring system. Similarly, the nitro group (-NO2) is a very strong electron-withdrawing group, which would substantially decrease the electron density on the N2-amino group.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential. The oxygen atoms of the nitro group and the nitrogen atoms of the quinazoline ring would be expected to be regions of high negative potential, making them key sites for electrophilic attack and hydrogen bond acceptance. Conversely, the amino protons would represent regions of positive potential.

Table 1: Predicted Effects of Substituents on Electronic Properties of the Quinazoline Core based on DFT Studies of Analogs.
ParameterPredicted Influence of 5-Fluoro GroupPredicted Influence of N2-Nitro GroupOverall Impact on Reactivity
Electron Density Inductive withdrawal, localized effect on the benzene (B151609) portion of the core.Strong withdrawal, significantly reduces electron density on the N2-amino group and pyrimidine (B1678525) ring.Creates distinct electron-rich and electron-poor regions, guiding intermolecular interactions.
Molecular Electrostatic Potential (MEP) Increases positive potential on adjacent carbons.Creates a strong negative potential region around the nitro-oxygens.Defines specific sites for hydrogen bonding and electrostatic interactions with protein residues.
HOMO-LUMO Energy Gap May slightly lower orbital energies.Expected to significantly lower LUMO energy.Potentially narrows the energy gap, suggesting higher chemical reactivity and charge-transfer capabilities.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This is followed by molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time. For the 2,4-diaminoquinazoline scaffold, these methods have been extensively applied to elucidate binding modes within various enzyme active sites, particularly protein kinases like EGFR and PAK4, as well as butyrylcholinesterase and dihydrofolate reductase. bohrium.comnih.govresearchgate.net

Docking studies on various 2,4-diaminoquinazoline derivatives consistently highlight a canonical binding pattern within kinase active sites. ekb.egresearchgate.net The quinazoline core typically acts as a scaffold that anchors the molecule in the ATP-binding pocket. Key interactions generally involve:

Hydrogen Bonding: One of the nitrogen atoms in the quinazoline ring (commonly N1 or N3) often forms a crucial hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP. For example, in EGFR, this interaction frequently occurs with the backbone amide of Methionine 793 (Met793). nih.gov

Hydrophobic Interactions: The fused benzene ring of the quinazoline scaffold typically engages in hydrophobic and van der Waals interactions with nonpolar residues in the active site.

Substituent Interactions: The amino groups at the C2 and C4 positions, and the fluoro group at C5, are positioned to form additional specific interactions. The N4-amino group can act as a hydrogen bond donor, while the N2-amino group (bearing the nitro substituent) could engage in various electrostatic or hydrogen bonding interactions, depending on its orientation. The 5-fluoro group can form halogen bonds or other specific polar interactions. bohrium.combenthamdirect.com

The predicted binding pose from docking studies provides a static image of the interaction. Molecular dynamics simulations are then used to assess the stability of this pose and explore the conformational flexibility of the ligand and protein. tandfonline.com An MD simulation of a 2,4-diaminoquinazoline derivative complexed with a target protein would track atomic movements over time (e.g., 100-200 nanoseconds). frontiersin.orgtandfonline.com

Analysis of the MD trajectory would reveal:

Complex Stability: Root Mean Square Deviation (RMSD) plots of the protein and ligand are monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket without significant conformational changes. bohrium.com

Interaction Occupancy: The persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation is analyzed. High occupancy of an interaction (e.g., >90%) confirms its importance for binding affinity. nih.gov

Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity that can be compared with experimental data. frontiersin.org

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a biological target. For classes of inhibitors like quinazoline derivatives, pharmacophore models are developed based on the structures of known active compounds or the protein's active site. dovepress.com

A typical pharmacophore model for a 2,4-diaminoquinazoline-based kinase inhibitor might include:

One or two hydrogen bond acceptor features (representing the quinazoline nitrogens).

One hydrogen bond donor feature (from an amino substituent).

An aromatic ring feature (the quinazoline core).

A hydrophobic feature.

Such models are powerful tools for virtual screening, where large compound databases are computationally searched to identify new molecules that match the pharmacophore and could be potential new inhibitors. nih.gov The 2,4-diaminoquinazoline scaffold itself is often considered a "privileged scaffold" because it can serve as a foundation for inhibitors of multiple targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors), a predictive model can be developed.

For a series of 2,4-diaminoquinazoline analogs, a QSAR study would involve calculating a wide range of molecular descriptors, such as:

Electronic Descriptors: Partial charges, dipole moment (related to the effects of the fluoro and nitro groups).

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe molecular connectivity and shape.

Hydrophobic Descriptors: LogP (partition coefficient).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches, a QSAR equation is generated that links these descriptors to the observed biological activity (e.g., IC50 values). biointerfaceresearch.comnih.govnih.gov

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to build a model. bohrium.comtandfonline.com These models generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. A CoMFA/CoMSIA analysis of quinazoline derivatives might show:

Green Contours: Regions where bulky (sterically favored) groups increase activity.

Yellow Contours: Regions where bulky groups decrease activity.

Blue Contours: Areas where positive charges (or hydrogen bond donors) are favorable.

Red Contours: Areas where negative charges (or hydrogen bond acceptors) are favorable.

Identification of Key Physicochemical Descriptors

In the realm of computational chemistry and molecular modeling, the identification of key physicochemical descriptors is a important for understanding the structure-activity relationships (SAR) of a series of compounds. For quinazoline derivatives, various studies have been conducted to determine which descriptors are most influential in predicting their biological activity. These studies often employ Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate variations in the physicochemical properties of a group of molecules with their observed biological effects.

Research into quinazoline derivatives has highlighted several critical physicochemical descriptors that play a significant role in their activity. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties, among others. For instance, in a 2D-QSAR study of 26 quinazoline derivatives with antitumor activity, four key descriptors were identified as being highly influential: the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, surface tension, and the number of hydrogen bond donors. researchgate.net

Further three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have provided deeper insights into the spatial arrangement of these physicochemical properties. A study on antimalarial quinazoline derivatives revealed that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields are crucial for predicting their activity. tandfonline.com The CoMSIA model, in particular, demonstrated strong reliability and predictive capability, emphasizing the importance of these fields in the design of novel and potent compounds. tandfonline.com

The following table summarizes the key physicochemical descriptors identified in various computational studies on quinazoline derivatives and their significance.

It is important to note that the relative importance of these descriptors can vary depending on the specific biological target and the particular series of quinazoline derivatives being studied. For example, in the context of anticancer agents targeting tyrosine kinase, descriptors such as LUMO energy and dipole moment were found to be particularly relevant. researchgate.net In contrast, for antimalarial quinazolines targeting dihydrofolate reductase, the 3D fields representing steric, electrostatic, and hydrophobic properties were more predictive of activity. tandfonline.com

These computational studies provide a valuable framework for the rational design of new quinazoline derivatives with improved potency and selectivity. By understanding which physicochemical descriptors are most critical for a desired biological activity, medicinal chemists can strategically modify the molecular structure to optimize these properties, leading to the development of more effective therapeutic agents.

Analytical Chemistry Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. For 5-fluoro-N2-nitroquinazoline-2,4-diamine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be anticipated to provide a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring and the protons of the amino groups. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and nitro groups.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule. The carbons attached to fluorine and nitrogen atoms would exhibit characteristic chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a signal corresponding to the fluorine atom, and its coupling with neighboring protons would help confirm its position on the quinazoline ring.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, characteristic vibrational bands would be expected for:

N-H stretching vibrations of the primary and secondary amino groups.

N-O stretching vibrations of the nitro group.

C=N and C=C stretching vibrations of the quinazoline ring system.

C-F stretching vibration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

MS: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern would offer clues about the connectivity of the different structural fragments.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula, confirming the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The quinazoline ring system in this compound is a chromophore, and its UV-Vis spectrum would be expected to show characteristic absorption maxima.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment and quantification. A typical HPLC method for this compound would involve:

Stationary Phase: A reversed-phase column (e.g., C18) would likely be suitable.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used as the eluent.

Detection: A UV detector set at a wavelength corresponding to one of the absorption maxima of the compound would be used for detection and quantification.

The retention time of the compound would be a characteristic parameter for its identification, while the peak area would be proportional to its concentration, allowing for purity determination and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization and purity assessment of synthesized organic molecules like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing crucial information on the compound's purity and confirming its molecular identity.

In a typical application, the compound would be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, usually a reverse-phase column, separates the target compound from any impurities, starting materials, or by-products. The retention time (RT), the time it takes for the compound to pass through the column, serves as a characteristic identifier under specific chromatographic conditions.

Following separation, the eluent is introduced into the mass spectrometer. An ionization source, commonly electrospray ionization (ESI), imparts a charge onto the molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of the compound's molecular weight. For this compound (molecular formula: C₈H₆FN₅O₂), the expected exact mass can be calculated and compared against the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

Despite the critical role of this technique, specific experimental parameters and results from the LC-MS analysis of this compound have not been reported in the surveyed scientific literature. A standard analysis would generate data similar to that outlined in the following table, though the specific values remain unavailable.

ParameterDescriptionReported Value
Chromatography System The specific model of the HPLC or UHPLC system used.Data not available
Column The type, dimensions, and stationary phase of the HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).Data not available
Mobile Phase The solvents used for separation, typically a mixture of water and an organic solvent with additives (e.g., Acetonitrile and Water with 0.1% Formic Acid).Data not available
Gradient The program describing the change in mobile phase composition over time.Data not available
Flow Rate The speed at which the mobile phase is pumped through the column (e.g., 0.4 mL/min).Data not available
Retention Time (RT) The characteristic time for the compound to elute from the column.Data not available
Mass Spectrometer The specific model of the mass spectrometer (e.g., Q-TOF).Data not available
Ionization Mode The method used to ionize the compound (e.g., Electrospray Ionization, Positive Mode [ESI+]).Data not available
Observed m/z The experimentally determined mass-to-charge ratio for the protonated molecule [M+H]⁺.Data not available

Crystallography for Solid-State Structure Determination (X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound such as this compound, obtaining a single-crystal X-ray structure would provide unambiguous proof of its constitution and stereochemistry. This technique is contingent upon the ability to grow a high-quality single crystal of the material.

The process involves irradiating a single crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms can be determined, yielding precise information on bond lengths, bond angles, and torsional angles.

Furthermore, crystallographic analysis reveals details about the crystal packing, identifying intermolecular interactions such as hydrogen bonds and π-stacking. These interactions are fundamental to understanding the physical properties of the solid-state material. For this compound, this analysis would reveal the orientation of the fluoro and nitro groups relative to the quinazoline ring and the hydrogen bonding patterns involving the diamine functionalities.

However, a search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, key crystallographic data, which would typically be presented as shown in the table below, are not publicly available for this compound.

Crystallographic ParameterDescriptionReported Value
Chemical Formula The elemental composition of the compound.C₈H₆FN₅O₂
Formula Weight The molar mass of the compound.223.17 g/mol
Crystal System The basic geometric classification of the crystal lattice (e.g., Monoclinic, Orthorhombic).Data not available
Space Group The group describing the symmetry elements of the crystal.Data not available
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Data not available
Volume (V) The volume of the unit cell.Data not available
Z The number of molecules per unit cell.Data not available
Density (calculated) The calculated density of the crystal.Data not available
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Data not available

Future Research Directions and Therapeutic Prospects

Development of Novel Synthetic Approaches for Complex Quinazoline (B50416) Derivatives

The future development of 5-fluoro-N2-nitroquinazoline-2,4-diamine as a lead compound hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While classical methods for quinazoline synthesis exist, modern synthetic chemistry offers more efficient, greener, and versatile alternatives for creating complex derivatives. mdpi.comnih.gov

Future synthetic efforts could focus on transition-metal-catalyzed reactions, which have become powerful tools for constructing and functionalizing heterocyclic systems. mdpi.com Techniques like copper-catalyzed C-N coupling reactions could be employed to introduce a wide array of substituents at the amino positions. acs.org Furthermore, palladium-catalyzed cross-coupling reactions could be explored for modifying the quinazoline core, assuming a suitable precursor is used.

Another promising avenue is the use of nanocatalysts, which offer high efficiency, selectivity, and recyclability, aligning with the principles of green chemistry. tandfonline.com For instance, magnetic nanocatalysts could facilitate easy separation and reuse, reducing costs and environmental impact in the large-scale synthesis of derivatives. tandfonline.com Metal-free synthetic approaches are also gaining traction, offering milder reaction conditions suitable for thermally sensitive substrates. nih.gov These methods could be invaluable for synthesizing complex derivatives of the lead compound without compromising its core structure.

Table 1: Comparison of Potential Synthetic Approaches for Quinazoline Derivatives

Synthetic ApproachKey AdvantagesPotential Application for this compound DerivativesReference(s)
Transition Metal Catalysis (e.g., Cu, Pd) High efficiency, versatility for C-N and C-C bond formation.Introduction of diverse aryl and alkyl groups at the 2- and 4-amino positions. mdpi.comacs.org
Nanocatalysis (e.g., Fe₃O₄, Cu₂O) Green chemistry approach, high surface area, reusability, mild conditions.Environmentally friendly and scalable synthesis of analogue libraries. tandfonline.com
Ultrasound-Assisted Synthesis Facile, green, often performed at room temperature, shorter reaction times.Rapid generation of derivatives under energy-efficient conditions. mdpi.com
Metal-Free Catalysis Avoids toxic metal contaminants, mild conditions, suitable for sensitive substrates.Synthesis of complex structures without risking degradation of the nitro group. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

Quinazoline derivatives are renowned for their activity as tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com However, the therapeutic potential of the quinazoline scaffold extends far beyond EGFR. Future research should steer derivatives of this compound towards novel and underexplored biological targets to address unmet medical needs, including drug resistance. nih.govnih.gov

Potential targets include:

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have shown significant promise in cancers with specific DNA repair deficiencies. The quinazoline scaffold has been successfully utilized to design potent PARP inhibitors, suggesting a promising avenue for derivatives of the lead compound. nih.govsemanticscholar.org

Tubulin Polymerization: Microtubules are a validated target in oncology. Some quinazoline derivatives act as microtubule-targeting agents, disrupting mitotic division and inducing apoptosis. nih.govnih.gov The unique structure of this compound could be optimized to enhance interactions with tubulin.

Breast Cancer Resistance Protein (BCRP): Overcoming multidrug resistance is a major challenge in chemotherapy. BCRP is a transporter protein that contributes to this resistance. Certain quinazolines can inhibit BCRP, potentially resensitizing cancer cells to other therapeutic agents. nih.govsemanticscholar.org

Dihydrofolate Reductase (DHFR): As an essential enzyme in nucleotide synthesis, DHFR is a target for antimicrobial and anticancer therapies. N2,N4-disubstituted quinazoline-2,4-diamines have shown potent antibacterial activity through DHFR inhibition. nih.gov This suggests a direct line of investigation for the subject compound, particularly against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov

Parasitic Enzymes: Recent studies have identified quinazolines as effective agents against the parasite Trypanosoma cruzi, which causes Chagas disease, by targeting the parasite's lysyl-tRNA synthetase. fiercebiotech.com This opens up a completely new therapeutic area for quinazoline derivatives beyond oncology and bacteriology.

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific Example(s)Therapeutic AreaRationale for ExplorationReference(s)
DNA Repair Enzymes PARP-1, PARP-2OncologyQuinazoline scaffold is a known PARP inhibitor pharmacophore. nih.govsemanticscholar.org
Cytoskeletal Proteins TubulinOncologyCertain quinazolines disrupt microtubule dynamics, a validated anticancer strategy. nih.govnih.gov
ABC Transporters BCRP (ABCG2)Oncology (Drug Resistance)Potential to reverse multidrug resistance when used in combination therapies. nih.govsemanticscholar.org
Folate Pathway Enzymes Dihydrofolate Reductase (DHFR)Infectious Disease, OncologyThe 2,4-diaminoquinazoline core is a classic DHFR inhibitor scaffold. nih.gov
Kinases (Non-EGFR) VEGFR, PDGFR-βOncology (Angiogenesis)Multi-receptor tyrosine kinase inhibition is an established anti-angiogenic approach. nih.gov
Parasitic Enzymes Lysyl-tRNA SynthetaseInfectious Disease (Chagas)Novel mechanism identified for quinazolines against tropical diseases. fiercebiotech.com

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery process for derivatives of this compound, a tight integration of computational and experimental techniques is essential. researchgate.net Computer-Aided Drug Design (CADD) can significantly reduce the time and cost associated with identifying and optimizing lead compounds. scielo.br

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to predict the biological activity of newly designed analogues based on their structural features. cncb.ac.cnfrontiersin.org This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

Molecular Docking and Dynamics: These techniques can predict how derivatives bind to their biological targets at an atomic level. researchgate.netnih.gov This provides crucial insights into the key interactions driving potency and selectivity, guiding further structural modifications. For example, docking studies can help optimize the substituents on the 2,4-diamino groups to maximize hydrogen bonding within a target's active site. nih.govresearchgate.net

Machine Learning and AI: Advanced algorithms can analyze large datasets to identify complex patterns and predict various properties, including bioactivity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, further refining the design process. researchgate.netnih.gov

These in silico methods, when used iteratively with chemical synthesis and biological testing, create a powerful cycle of design, synthesis, and evaluation that can rapidly advance a lead compound through the preclinical pipeline. nih.gov

Development of Targeted Delivery Systems (Conceptual, no clinical data)

A significant challenge in drug development is achieving sufficient concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues. For a potent scaffold like this compound, targeted delivery systems could be crucial for enhancing efficacy and reducing potential toxicity.

Conceptually, derivatives of this compound could be incorporated into various nanocarriers. For example, a reduction-sensitive polymeric micelle has been successfully used to deliver a quinazoline derivative for cancer therapy. rsc.org This system remains stable in circulation but releases its payload in the high-glutathione environment characteristic of tumor cells. rsc.org Similarly, nanogels could serve as carriers for quinazoline derivatives, potentially improving their solubility and bioavailability. researchgate.net Another approach could involve conjugation to a targeting moiety, such as an antibody, to create an antibody-drug conjugate (ADC) that selectively delivers the cytotoxic quinazoline payload to cells overexpressing a specific surface antigen.

Synergistic Combination Strategies with Existing Preclinical Agents (Conceptual, no clinical data)

The complexity of diseases like cancer often necessitates combination therapy to achieve durable responses and overcome resistance. nih.gov Derivatives of this compound could be rationally combined with other agents for synergistic effects.

For instance, if a derivative is developed as a PARP inhibitor, combining it with a DNA-damaging agent could be a powerful strategy. If a derivative targets tubulin, combining it with an agent that blocks a different phase of the cell cycle could lead to enhanced cell killing. In one study, a quinazolinone derivative showed a synergistic cytotoxic effect when combined with 5-fluorouracil (B62378) (5-FU) in oral cancer cells. nih.gov Similarly, if a derivative is found to inhibit BCRP, it could be co-administered with other chemotherapeutics that are substrates of this efflux pump, thereby increasing their intracellular concentration and efficacy.

Addressing Challenges in Preclinical Development and Lead Optimization

The path from a promising hit compound to a clinical candidate is fraught with challenges. Lead optimization is a critical phase where drug-like properties are fine-tuned. osti.govnih.govmdpi.com For derivatives of this compound, key challenges will likely include:

Solubility and Bioavailability: Quinazoline scaffolds can suffer from poor water solubility, which limits their oral bioavailability. rsc.org Medicinal chemistry efforts will need to focus on introducing functional groups that improve solubility without sacrificing potency.

Metabolic Stability: The compound must be stable enough to reach its target but be cleared from the body at an appropriate rate. Metabolic "soft spots" on the molecule will need to be identified and modified to prevent rapid degradation.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target over other related proteins (e.g., different kinases) is crucial to minimize toxicity. The fluorine and nitro groups on the lead compound could play a significant role in modulating selectivity and should be a focus of SAR studies.

Resistance Mechanisms: As with any targeted agent, the potential for acquired resistance is a major concern. Understanding potential resistance mechanisms (e.g., target mutation, pathway upregulation) early in development can inform the design of next-generation compounds and rational combination strategies. nih.gov

Extensive optimization of the substituents at the 2-, 4-, and 5-positions will be required to balance potency, selectivity, and pharmacokinetic properties, ultimately leading to a well-tolerated and highly efficacious clinical candidate. osti.govmedchemexpress.com

Q & A

Q. What synthetic routes are commonly employed for 5-fluoro-N2-nitroquinazoline-2,4-diamine, and how is structural confirmation achieved?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, similar quinazoline derivatives are synthesized by reacting fluorinated nitroaromatic precursors with diamines under reflux in methanol or ethanol . Structural confirmation typically involves 1H NMR (to resolve aromatic protons and amine groups), LC-MS (to verify molecular weight), and elemental analysis (to validate C/H/N ratios). For instance, triazoloquinazoline derivatives were characterized by 1H NMR chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) and LC-MS m/z values matching theoretical masses .

Q. What are the critical stability considerations for handling and storing this compound?

Fluorinated nitro compounds are often sensitive to light, moisture, and oxidizing agents. Storage under inert gas (N2 or Argon) at 2–8°C is recommended to prevent decomposition . Stability tests, such as accelerated degradation studies under varying pH and temperature, should be conducted to establish shelf-life parameters.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key variables include solvent polarity, stoichiometry, and temperature. For example, triazoloquinazoline synthesis achieved 39.5% yield using methanol under reflux . Design of Experiments (DoE) can systematically evaluate factors like:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance SNAr reactivity.
  • Catalysts : Base catalysts (e.g., K2CO3) can accelerate deprotonation in cyclization steps.
  • Reaction time : Monitoring via TLC ensures reaction completion without over-degradation .

Q. How do structural modifications (e.g., nitro group position) influence the biological activity of quinazoline-diamine derivatives?

The nitro group’s electron-withdrawing properties enhance binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism . Comparative studies on analogs (e.g., 5-nitro vs. 5-fluoro substitutions) using enzyme inhibition assays and molecular docking can reveal structure-activity relationships. For instance, nitro-substituted triazoloquinazolines showed enhanced antimicrobial activity over non-nitro variants .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or LC-MS results may arise from impurities or tautomeric forms. Strategies include:

  • Multi-technique validation : Cross-check with IR (to confirm functional groups) and X-ray crystallography (for unambiguous structure determination) .
  • Computational modeling : Compare experimental 1H NMR shifts with DFT-calculated values .
  • Recrystallization : Purify samples using solvents like methanol or chloroform to remove byproducts .

Q. What experimental designs are appropriate for evaluating the compound’s pharmacokinetic properties?

Use in vitro assays (e.g., microsomal stability tests) to assess metabolic stability and Caco-2 cell models for intestinal permeability. For in vivo studies, employ:

  • Dose-ranging studies (e.g., 10–100 mg/kg in rodent models).
  • Pharmacokinetic parameters : AUC, Cmax, and half-life calculated via LC-MS/MS plasma analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.